molecular formula C7H9NO3 B1598537 Methyl 2-(aminomethyl)furan-3-carboxylate CAS No. 306936-50-5

Methyl 2-(aminomethyl)furan-3-carboxylate

Cat. No. B1598537
M. Wt: 155.15 g/mol
InChI Key: VVDCGFAGWLPKAT-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)furan-3-carboxylate” is an organic compound . It is also known as “methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” with a CAS number of 2174001-74-0 . The compound has a molecular weight of 191.61 .


Molecular Structure Analysis

The InChI code for “Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is 1S/C7H9NO3.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h2-3H,4,8H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activities

Methyl 2-(aminomethyl)furan-3-carboxylate derivatives have been studied for their synthesis and biological activities. For example, derivatives prepared from furfuryl alcohol showed notable biological activities, including cytotoxicity against cancer cell lines and antibacterial properties against both Gram-positive and Gram-negative bacteria. One specific derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated potent biological activity with an IC50 of 62.37 µg/mL against the HeLa cell line and an MIC of 250 µg/mL against photogenic bacteria (Phutdhawong et al., 2019).

Analytical Chemistry

In the field of analytical chemistry, derivatives of Methyl 2-(aminomethyl)furan-3-carboxylate, such as 5-hydroxymethyl-2-furaldehyde (hydroxymethylfurfural), have been utilized in high-performance liquid chromatographic methods for analyzing compounds in honey and honeydew samples. This method aids in determining compounds like furan-2-carboxaldehyde and furan-3-carboxylic acid in various samples, highlighting the chemical's relevance in analytical applications (Nozal et al., 2001).

Dissociative Electron Attachment Studies

Studies involving dissociative electron attachment to molecules like 2-furoic acid, which consists of a carboxylic group and a furan ring, have shown how carboxylation affects the stability of the furan ring. Such studies are crucial in understanding the electron and proton transfer reactions influenced by carboxylation, particularly in the context of furan derivatives (Zawadzki et al., 2020).

Synthesis of Aminophosphonocarboxylates

Research has been conducted on the synthesis of halomethyl derivatives of (diethoxyphosphorylmethyl)furan-2(3)-carboxylates. These studies are significant for constructing the carbon skeleton of such compounds, which can lead to the development of novel aminophosphonocarboxylates in the furan series (Pevzner & Zavgorodnii, 2018).

Chiral Synthesis and Optical Resolution

The chiral synthesis and optical resolution of compounds like methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate have been explored. This includes methods for preparing optical isomers and efficient resolutions via l-and d-menthyl esters. Such studies are vital for large-scale preparation and understanding the stereochemistry of furan derivatives (Yodo et al., 1988).

Transition-Metal-Free Synthesis

Developments in the transition-metal-free synthesis of 2-substituted methyl benzo[b]furan-3-carboxylates demonstrate an efficient and cost-effective pathway for synthesizing these compounds. This method is significant for its high yields and elimination of the need for a transition metal catalyst (Kang et al., 2015).

Safety And Hazards

“Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride” is classified as having acute toxicity (oral) category 4, skin corrosion/irritation category 2, serious eye damage/eye irritation category 2, and specific target organ toxicity - single exposure (respiratory tract irritation) category 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(aminomethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDCGFAGWLPKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404827
Record name Methyl 2-(aminomethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)furan-3-carboxylate

CAS RN

306936-50-5
Record name Methyl 2-(aminomethyl)-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(aminomethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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